molecular formula C11H21NO2 B12812610 Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Cat. No.: B12812610
M. Wt: 199.29 g/mol
InChI Key: HFRHUFPCVALQOE-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Cyclic β-Amino Acid Derivatives

Cyclic β-amino acids emerged as a focal point in organic chemistry during the late 20th century, driven by their structural similarity to α-amino acids and their unique conformational rigidity. Early work in the 1980s highlighted the potential of β-amino acids to mimic natural peptides while offering enhanced metabolic stability. The synthesis of transpentacin and transhexacin derivatives, as reported by Davies and Díez in 2005, demonstrated the utility of lithium amide-mediated asymmetric conjugate addition–cyclisation reactions for constructing cyclic β-amino acid frameworks. These methods enabled precise control over ring size and stereochemistry, paving the way for derivatives like this compound.

The tert-butyl protecting group, introduced in the 1990s, became a cornerstone for stabilizing carboxylate intermediates in peptide synthesis. Its application to cyclic β-amino acids allowed researchers to bypass solubility challenges during solid-phase synthesis. By the early 2000s, advances in chiral catalysis further refined the stereoselective preparation of cyclohexane-based β-amino esters, with ligands such as BINAP and salen complexes achieving enantiomeric excesses exceeding 95%. These developments positioned cyclic β-amino acid derivatives as versatile building blocks for drug discovery, particularly in protease inhibitor design.

Role of Stereochemistry in Cyclohexane-Based Carboxylates

The stereochemistry of this compound governs its reactivity, biological activity, and physicochemical properties. The compound’s (1R,2R) configuration creates a diequatorial arrangement of the amino and carboxylate groups on the cyclohexane ring, minimizing steric strain and optimizing hydrogen-bonding potential. This spatial orientation contrasts with the (1S,2R) diastereomer, which adopts an axial-equatorial conformation that increases ring puckering and reduces solubility.

Table 1: Comparative Properties of this compound and Its Diastereomers

Property (1R,2R) Isomer (1S,2R) Isomer
Melting Point 98–102°C 115–118°C
Solubility in CH₂Cl₂ 45 mg/mL 22 mg/mL
LogP 2.1 2.8
Specific Rotation [α]D²⁵ +32.5° (c = 1, MeOH) -18.4° (c = 1, MeOH)

Stereochemical fidelity is achieved through asymmetric hydrogenation or enzymatic resolution. For instance, Rhodium-catalyzed hydrogenation of enamine precursors using DuPHOS ligands yields the (1R,2R) isomer with >99% enantiomeric excess. The tert-butyl group’s steric bulk further enforces conformational control during reactions, as demonstrated in nucleophilic acyl substitutions where the (1R,2R) configuration resists epimerization under basic conditions.

In pharmaceutical contexts, the (1R,2R) stereochemistry enhances binding affinity to target proteins. Molecular docking studies reveal that the diequatorial arrangement allows simultaneous interactions with hydrophobic pockets and hydrogen-bond donors in enzyme active sites. This stereospecificity underpins the compound’s utility as a precursor to kinase inhibitors and antiviral agents, where even minor epimerization can nullify bioactivity.

The synthesis of this compound typically begins with (1R,2R)-2-aminocyclohexanecarboxylic acid, which undergoes esterification with tert-butyl chloroformate in the presence of triethylamine. Recent innovations employ continuous-flow reactors to improve yield (up to 92%) and reduce racemization risks. Post-synthetic purification via chiral HPLC ensures stereochemical homogeneity, critical for applications requiring regulatory compliance.

**Key Reaction**  
(1R,2R)-2-Aminocyclohexanecarboxylic acid + (Boc)₂O →  
this compound + CO₂  

This compound’s stability under acidic conditions (pH 2–6) and thermal resilience (decomposition >200°C) make it suitable for multi-step syntheses. However, the tert-butyl group’s lability in strong acids necessitates careful selection of deprotection strategies, often employing HCl in dioxane to yield the free amino acid without epimerization.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9-/m1/s1

InChI Key

HFRHUFPCVALQOE-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCC[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields

Parameter Details
Catalyst Ruthenium on carbon support
Solvent Acetone, water, or alcohols
Base Potassium carbonate (K2CO3)
Temperature 60°C (reaction), cooling to -10°C (precipitation)
Hydrogen Pressure 10–30 bar
Reaction Time 3 hours stirring + cooling steps
Yield Approximately 62%
Purity >99% (trans-isomer)
Trans:cis ratio >3.6:1 (trans favored)

This method is scalable and suitable for industrial production due to mild hydrogen pressure and straightforward workup.

Stereoselective Synthesis and Purification

Starting Material Preparation

The precursor, often a cis/trans mixture of BOC-protected amino acid derivatives, is subjected to selective alkylation and hydrogenation to enrich the trans isomer. The use of bromethane and potassium carbonate in acetone facilitates selective reaction of the cis isomer, allowing separation.

Purification Techniques

  • Precipitation at low temperature (-10°C) to isolate the product.
  • Washing with cold acetone to remove impurities.
  • Acid-base extraction using 20% citric acid and dichloromethane (DCM) to separate organic and aqueous layers.
  • Drying over sodium sulfate and evaporation under reduced pressure to obtain the pure compound.

These steps ensure high purity and stereochemical integrity of the Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Alternative Synthetic Routes

While the catalytic hydrogenation method is predominant, other synthetic strategies reported in literature for related amino acid derivatives include:

These methods are more specialized and less commonly applied for the direct preparation of the tert-butyl protected cyclohexane amino acid.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Catalytic hydrogenation Ruthenium catalyst, basic conditions, mild H2 pressure, acetone solvent High trans selectivity, scalable, industrially viable Requires catalyst handling, moderate yield (~62%)
Aza-Michael addition Stereoselective addition to cyclopentenecarboxylic acid derivatives High stereocontrol, versatile for analogs Multi-step, lower overall yield
Olefin metathesis routes Sugar-derived intermediates, RCM reactions Access to polyhydroxylated derivatives Complex synthesis, less direct

Research Findings and Industrial Relevance

  • The one-pot catalytic hydrogenation process is patented and optimized for industrial scale, emphasizing catalyst reuse and mild reaction conditions to maximize yield and stereoselectivity.
  • The trans isomer purity (>99%) is critical for pharmaceutical applications, such as in the synthesis of Oclacitinib, a veterinary drug.
  • Catalyst choice (ruthenium preferred) and solvent system significantly influence the reaction outcome.
  • Hydrogen pressure optimization (down to 10 bar) reduces operational hazards and costs without compromising yield.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine is readily cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:

ConditionsProductYieldSource
Trifluoroacetic acid (TFA) in CH₂Cl₂(1R,2R)-1,2-Cyclohexanediamine95%
HCl in dioxane(1R,2R)-2-aminocyclohexane-1-carboxylic acid85%

Mechanistic Insight : Acidic hydrolysis of the Boc group proceeds via protonation of the carbamate oxygen, followed by cleavage of the tert-butyl carbonate moiety to release CO₂ and form the free amine .

Peptide Coupling Reactions

The deprotected amine undergoes amide bond formation with activated carboxylic acids. This is exemplified in the synthesis of tripeptides:

Reagents/ConditionsProductYieldSource
HATU, DIPEA, Boc-Gly-OHBoc-Gly-[(1R,2R)-cyclohexane]-Gly-OH25%*
HATU, glycine hydrochloride[(1R,2R)-cyclohexane]-Gly dipeptide60%

*Yield reflects six-step synthesis from Boc-protected precursor .

Key Notes :

  • Coupling efficiency depends on steric hindrance from the cyclohexane backbone .

  • The trans-configuration (1R,2R) enhances conformational rigidity, favoring β-strand mimicry in peptides .

Ester Hydrolysis

The tert-butyl ester is resistant to basic hydrolysis but cleaved under strong acidic conditions:

ConditionsProductYieldSource
6M HCl, reflux, 12 h(1R,2R)-2-aminocyclohexane-1-carboxylic acid85%
TFA/H₂O (9:1), rt, 2 hCarboxylic acid (with Boc deprotection)90%

Application : The carboxylic acid derivative serves as a building block for macrocyclic compounds .

Aza-Michael Addition

While not directly reported for this compound, analogous β-amino esters participate in stereoselective aza-Michael additions. For example:

SubstrateConditionsProductYieldSource
Cyclopentenecarboxylic esterBenzylamine, CH₂Cl₂, rtPolyhydroxylated β-amino acid derivative91%

Speculative Application : If the cyclohexane ring is functionalized with an α,β-unsaturated ester, similar reactivity could enable access to peptidomimetics .

Alkylation and Reductive Amination

The free amine undergoes alkylation or reductive amination to introduce diverse substituents:

Reagents/ConditionsProductYieldSource
Benzyl bromide, K₂CO₃, DMFN-Benzyl-(1R,2R)-1,2-cyclohexanediamine75%
NaBH₃CN, aldehydeSecondary amine derivatives60–80%

Medicinal Relevance : Alkylated derivatives exhibit enhanced binding to E-selectin, with IC₅₀ values in the low micromolar range .

Conformational Analysis

ROESY NMR studies on related methylated analogs (e.g., 226g ) reveal:

  • The cyclohexane ring adopts a chair conformation with equatorial substituents .

  • Pre-organization of the Boc-protected amine stabilizes bioactive conformations in E-selectin antagonists .

Scientific Research Applications

Medicinal Chemistry Applications

Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate has been explored for its potential therapeutic effects. Its structural properties allow it to act as a building block in the synthesis of various pharmacologically active compounds.

Synthesis of Bioactive Molecules

This compound serves as an intermediate in synthesizing bioactive molecules that target specific receptors or enzymes involved in disease pathways. For instance, it has been utilized in developing inhibitors for enzymes related to metabolic disorders.

Drug Development

Research has indicated that derivatives of this compound exhibit activity against certain types of cancer and inflammatory diseases. The unique stereochemistry contributes to its ability to interact with biological targets effectively.

Organic Synthesis Applications

In organic chemistry, this compound is valued for its utility in synthesizing more complex molecules.

Chiral Auxiliary

The compound acts as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This is particularly important in pharmaceuticals where the efficacy and safety of drugs can depend on their chirality.

Reagent in Reactions

It is used as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of carbon-nitrogen bonds.

Data Tables

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for drug synthesisDevelopment of enzyme inhibitors
Organic SynthesisChiral auxiliary in asymmetric synthesisSynthesis of enantiomerically pure compounds
Drug DevelopmentPotential therapeutic agent for cancer and inflammatory diseasesResearch on anti-cancer agents

Case Study 1: Development of Cancer Therapies

A study investigated the efficacy of compounds derived from this compound against breast cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential for further development into therapeutic agents.

Case Study 2: Asymmetric Synthesis

Research demonstrated the use of this compound as a chiral auxiliary in synthesizing a series of amino acids with high enantiomeric excess. This application highlights its importance in producing compounds with specific biological activity.

Mechanism of Action

The mechanism of action of rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

CAS No. Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Storage Conditions
1000870-15-4 (1R,2R,4S)-rel-tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate C₁₁H₂₀N₂O₂ 212.29 7-azabicyclo[2.2.1]heptane, Boc-protected amine 2–8°C, dark, dry
1464091-48-2 tert-Butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate C₁₄H₂₆N₂O₂* 254.37* Pyrrolidine ring, cyclohexylamino substituent Data not available
348165-63-9 (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate C₁₀H₂₀N₂O₂* 200.28* Methyl-substituted pyrrolidine, Boc-protected amine Data not available

Structural and Functional Differences

In contrast, the other compounds feature pyrrolidine rings (5-membered), which are more flexible and may exhibit different conformational preferences . The bicyclic system in the target molecule could enhance binding affinity in chiral environments (e.g., enzyme active sites) compared to monocyclic analogs.

Substituent Variations: CAS 1464091-48-2 includes a cyclohexylamino group, which increases hydrophobicity and steric bulk compared to the target compound’s primary amine .

Safety and Handling :

  • Only the target compound (CAS 1000870-15-4) has documented safety data, emphasizing oral toxicity risks (H302). Similar compounds may share hazards due to structural parallels, but specific data are unavailable .

Biological Activity

Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate, also known as tert-butyl (1R,2R)-2-aminocyclohexanecarboxylate, is a chiral compound with significant biological relevance. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

Molecular Formula

  • Chemical Formula : C11H21NO2
  • Molecular Weight : 199.29 g/mol

Structural Features

The compound features a cyclohexane ring with an amino group and a tert-butyl ester group, contributing to its unique biological properties. The stereochemistry at the 1 and 2 positions of the cyclohexane ring is crucial for its activity.

IUPAC Name

  • IUPAC Name : tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate
PropertyValue
Boiling Point322.1 °C
Melting Point114-115 °C
Purity98%

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins, influencing their conformation and activity. Additionally, the hydrophobic tert-butyl group may enhance interactions with lipid membranes or hydrophobic pockets in proteins.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth in xenograft models. For instance, studies have highlighted compounds that can induce tumor regression in resistant breast cancer models.
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator. For example, structural analogs have been identified as potent inhibitors of specific kinases and enzymes such as FGFR1 and IDO1.
  • Neuroprotective Effects : Related compounds have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of structural analogs of this compound in various in vitro assays:

  • Study 1 : A series of analogs were tested for their ability to inhibit cancer cell proliferation. Compounds showed IC50 values ranging from 0.7 nM to over 10 μM depending on the specific cancer cell line.
  • Study 2 : In vivo studies demonstrated that certain derivatives could effectively reduce tumor size in xenograft models by targeting specific signaling pathways.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Material : Cyclohexanone.
  • Amination : Introduction of the amino group via reductive amination.
  • Esterification : Reaction with tert-butyl chloroformate to form the final product.

Industrial Relevance

This compound is utilized as a building block in pharmaceutical chemistry for developing enantiomerically pure drugs. Its unique stereochemistry makes it valuable for synthesizing compounds with specific biological activities.

Q & A

Q. Key factors affecting outcomes :

  • Temperature : Elevated temperatures (>40°C) risk racemization.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require strict moisture control to prevent Boc group hydrolysis .

[Basic] What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Chiral HPLC : Baseline separation using columns like Chiralpak AD-H or OD-H with hexane/IPA mobile phases confirms enantiomeric excess (ee >99%) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., coupling constants for axial/equatorial protons) validate the cyclohexane chair conformation and tert-butyl positioning. NOESY correlations confirm stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration, particularly for novel derivatives .

[Advanced] How can computational modeling predict the reactivity of this compound in asymmetric catalysis or enzyme binding?

  • DFT Calculations : Assess transition-state energies for stereochemical outcomes in reactions like hydrogenation or enzymatic transamination. For example, the tert-butyl group’s steric bulk can hinder approach from the re face, favoring (1R,2R) product formation .
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., proteases) by simulating interactions between the cyclohexane scaffold and active-site residues. The amino group’s orientation is critical for hydrogen bonding .

[Advanced] How do solvent and pH conditions influence the stability of this compound during storage and reactions?

  • Acidic Conditions (pH <4) : Rapid Boc deprotection occurs, generating free amine salts. Storage at neutral pH (6–8) in anhydrous solvents (e.g., DCM) is recommended .
  • Thermal Stability : Decomposition above 100°C releases CO2_2 and tert-butylene, detectable via TGA-MS. Lyophilization improves long-term stability .

[Basic] What role does this compound serve as a chiral building block in pharmaceutical intermediates?

  • Peptidomimetics : The rigid cyclohexane core mimics peptide β-turns, enhancing metabolic stability in drug candidates .
  • Kinase Inhibitors : Functionalization at the amino group (e.g., sulfonylation) creates analogs targeting ATP-binding pockets .

[Advanced] How can researchers resolve contradictions in NMR data for derivatives of this compound?

  • Dynamic Effects : Chair flipping in cyclohexane derivatives can average NMR signals. Low-temperature NMR (-40°C in CD2_2Cl2_2) "freezes" conformers, revealing distinct proton environments .
  • Tautomerism : Keto-enol equilibria in formyl derivatives (e.g., 4-formylcyclohexane analogs) may split signals. Deuterium exchange experiments clarify tautomeric states .

[Advanced] What strategies mitigate epimerization during functional group transformations (e.g., ester hydrolysis or amide coupling)?

  • Mild Hydrolysis : Use LiOH/H2_2O2_2 at 0°C instead of strong acids to hydrolyze esters without racemizing the amino group .
  • Coupling Reagents : HATU or COMU® minimize base-catalyzed epimerization during amide bond formation compared to EDCl .

[Basic] How is the compound’s solubility profile optimized for biological assays?

  • Co-solvents : DMSO (≤5%) or cyclodextrin inclusion complexes enhance aqueous solubility without altering stereochemistry .
  • Prodrug Design : Ester-to-acid conversion via enzymatic hydrolysis improves bioavailability in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.